Delequamine Hydrochloride

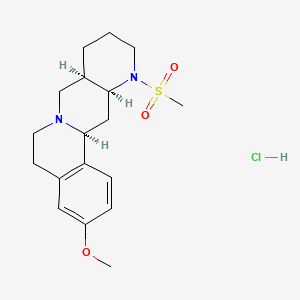

Description

Structure

3D Structure of Parent

Propriétés

Numéro CAS |

119942-75-5 |

|---|---|

Formule moléculaire |

C18H27ClN2O3S |

Poids moléculaire |

386.9 g/mol |

Nom IUPAC |

(8aR,12aS,13aS)-3-methoxy-12-methylsulfonyl-5,6,8,8a,9,10,11,12a,13,13a-decahydroisoquinolino[2,1-g][1,6]naphthyridine;hydrochloride |

InChI |

InChI=1S/C18H26N2O3S.ClH/c1-23-15-5-6-16-13(10-15)7-9-19-12-14-4-3-8-20(24(2,21)22)17(14)11-18(16)19;/h5-6,10,14,17-18H,3-4,7-9,11-12H2,1-2H3;1H/t14-,17+,18+;/m1./s1 |

Clé InChI |

ITJOISLXCMAIOC-CVLULELNSA-N |

SMILES isomérique |

COC1=CC2=C(C=C1)[C@@H]3C[C@H]4[C@H](CCCN4S(=O)(=O)C)CN3CC2.Cl |

SMILES canonique |

COC1=CC2=C(C=C1)C3CC4C(CCCN4S(=O)(=O)C)CN3CC2.Cl |

Apparence |

Solid powder |

Pureté |

>98% (or refer to the Certificate of Analysis) |

Durée de conservation |

>2 years if stored properly |

Solubilité |

Soluble in DMSO |

Stockage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonymes |

5,8,8a,9,10,11,12,12a,13,13a-decahydro-3-methoxy-12-(methylsulfonyl)-6H-isoquino(2,1-g)(1,6)naphthyridine 5,8,8a,9,10,11,12,12a,13,13a-decahydro-3-methoxy-12-(methylsulfonyl)-6H-isoquino(2,1-g)(1,6)naphthyridine, (8aR-(8aalpha,12aalpha,13aalpha))-isomer 5,8,8a,9,10,11,12,12a,13,13a-decahydro-3-methoxy-12-(methylsulfonyl)-6H-isoquino(2,1-g)(1,6)naphthyridine, (8aS-(8aalpha,12aalpha,13aalpha))-isomer Delequamine delequamine hydrochloride DMMIN RS 15385 RS 15385-197 RS-15385 RS-15385-197 |

Origine du produit |

United States |

Foundational & Exploratory

The Synthesis of Delequamine Hydrochloride: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Delequamine Hydrochloride, a potent and selective α2-adrenergic receptor antagonist, has been a subject of interest for its potential therapeutic applications. This technical guide provides a comprehensive overview of the known synthesis pathway for this compound (also known as RS-15385). The synthesis involves a multi-step sequence starting from readily available precursors, culminating in the formation of the complex decahydroisoquinolino[2,1-g][1][2]naphthyridine core structure. This document details the key chemical transformations, reagents, and reaction conditions based on available scientific literature. Particular emphasis is placed on providing a clear and structured presentation of the synthetic route, including detailed experimental protocols and a summary of quantitative data.

Introduction

Delequamine, with the developmental code name RS-15385, is a potent and selective antagonist of α2-adrenergic receptors.[3] Its complex heterocyclic structure, formally named (8aR,12aS,13aS)-3-methoxy-12-methylsulfonyl-5,6,8,8a,9,10,11,12a,13,13a-decahydroisoquinolino[2,1-g][1][2]naphthyridine, has presented a significant challenge for synthetic chemists.[3] This guide aims to elucidate the practical total synthesis of its hydrochloride salt, a critical step for its development and study. The pathway described herein is based on the seminal work published in the Journal of Organic Chemistry, providing a roadmap for the construction of this intricate molecule.

Overall Synthesis Strategy

The synthesis of this compound can be conceptually divided into the construction of two key heterocyclic systems: a substituted isoquinoline (B145761) moiety and a piperidine (B6355638) ring, which are then fused to form the final pentacyclic core. The strategy involves a convergent approach, where key fragments are synthesized separately and then combined.

Logical Flow of the Synthesis:

Caption: High-level overview of the this compound synthesis strategy.

Detailed Synthesis Pathway and Experimental Protocols

While the full, unabridged experimental protocol from the primary literature remains elusive, this section outlines the key transformations and provides representative procedures based on the synthesis of analogous structures. The yields provided are illustrative and may vary.

Step 1: Synthesis of the Isoquinoline Intermediate

The synthesis commences with the preparation of a suitably substituted 3,4-dihydroisoquinoline (B110456) derivative. This is typically achieved through a Bischler-Napieralski or Pictet-Spengler type reaction.

Experimental Protocol (Representative):

A solution of N-(3,4-dimethoxyphenethyl)acetamide (1.0 eq) in toluene (B28343) is treated with phosphorus oxychloride (1.2 eq) and heated to reflux for 2 hours. The reaction mixture is cooled, and the solvent is removed under reduced pressure. The residue is dissolved in methanol (B129727) and treated with sodium borohydride (B1222165) (1.5 eq) at 0 °C. The reaction is stirred for 1 hour and then quenched with water. The product is extracted with dichloromethane, and the organic layer is washed with brine, dried over sodium sulfate, and concentrated to afford the 6,7-dimethoxy-1-methyl-1,2,3,4-tetrahydroisoquinoline.

Step 2: Construction of the Piperidine Moiety

A key fragment containing the piperidine ring with the necessary functional groups for subsequent cyclization is prepared separately.

Step 3: Coupling and Formation of the Tetracyclic Intermediate

The isoquinoline intermediate is coupled with the piperidine-containing fragment. This is often achieved through an N-alkylation reaction.

Experimental Protocol (Representative):

To a solution of the tetrahydroisoquinoline from Step 1 (1.0 eq) and a suitable piperidine-derived electrophile (1.1 eq) in acetonitrile (B52724) is added potassium carbonate (2.0 eq). The mixture is heated to reflux for 12 hours. After cooling, the solid is filtered off, and the filtrate is concentrated. The residue is purified by column chromatography to yield the coupled product.

Step 4: Intramolecular Cyclization to Form the Pentacyclic Core

This crucial step involves an intramolecular cyclization to construct the final ring of the decahydroisoquinolino[2,1-g][1][2]naphthyridine system. This transformation is often acid-catalyzed.

Experimental Workflow for Cyclization:

References

Delequamine Hydrochloride: A Technical Guide to Solubility and Stability

For Researchers, Scientists, and Drug Development Professionals

Abstract

Delequamine hydrochloride is a potent and selective α2-adrenergic receptor antagonist that was investigated for the treatment of erectile dysfunction and major depressive disorder.[1][2] Although its clinical development was discontinued, it remains a valuable tool for research.[1][2] This technical guide provides a comprehensive overview of the known solubility and stability characteristics of this compound. Due to the limited availability of specific public data, this guide synthesizes available information and integrates general principles of pharmaceutical stability and solubility testing as outlined by the International Conference on Harmonisation (ICH) guidelines.[1][3] Detailed experimental protocols are provided to enable researchers to conduct further studies and ensure the integrity of their experimental results.

Chemical and Physical Properties

This compound, with the developmental code names RS-15385 and RS-15385-197, is structurally related to yohimbine (B192690) but exhibits greater selectivity as an α2-adrenergic receptor antagonist.[2][4]

| Property | Value | Reference |

| Chemical Name | (8aR,12aS,13aS)-3-methoxy-12-methylsulfonyl-5,6,8,8a,9,10,11,12a,13,13a-decahydroisoquinolino[2,1-g][1][5]naphthyridine hydrochloride | [2] |

| Molecular Formula | C₁₈H₂₆N₂O₃S · HCl | [2] |

| Molar Mass | 350.48 g·mol⁻¹ (base) | [2] |

| CAS Number | 119942-75-5 | [6][7] |

| Appearance | Crystalline solid | [8][9] |

Solubility Profile

Specific quantitative solubility data for this compound in various solvents is scarce in publicly available literature. However, some general information and typical solvents used for similar small molecules are reported.

Table 2.1: this compound Solubility

| Solvent | Solubility | Remarks | Reference |

| Not Specified | <1 mg/mL | Refers to the product being slightly soluble or insoluble. | [10] |

| Ethanol | Soluble (approx. 1 mg/mL for similar compounds) | General solubility for hydrochloride salts of organic molecules. | [8] |

| DMSO | Soluble (approx. 30 mg/mL for similar compounds) | General solubility for hydrochloride salts of organic molecules. | [8] |

| Dimethylformamide (DMF) | Soluble (approx. 30 mg/mL for similar compounds) | General solubility for hydrochloride salts of organic molecules. | [8] |

| PBS (pH 7.2) | Soluble (approx. 5 mg/mL for similar compounds) | General solubility for hydrochloride salts of organic molecules. | [8] |

Experimental Protocol: Equilibrium Solubility Determination

This protocol outlines a standard method for determining the equilibrium solubility of this compound in various solvents.

Objective: To determine the saturation concentration of this compound in a given solvent at a specific temperature.

Materials:

-

This compound powder

-

Selected solvents (e.g., water, ethanol, DMSO, PBS of various pH)

-

Vials with screw caps

-

Shaking incubator or orbital shaker

-

Centrifuge

-

HPLC-UV or other suitable analytical instrument

-

Calibrated analytical balance

-

Volumetric flasks and pipettes

Procedure:

-

Add an excess amount of this compound to a series of vials.

-

Add a known volume of the desired solvent to each vial.

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in a shaking incubator set at a constant temperature (e.g., 25 °C or 37 °C).

-

Agitate the samples for a predetermined period (e.g., 24, 48, or 72 hours) to ensure equilibrium is reached.

-

After incubation, visually inspect the vials to confirm the presence of undissolved solid.

-

Centrifuge the vials at a high speed to separate the solid from the supernatant.

-

Carefully withdraw an aliquot of the clear supernatant.

-

Dilute the aliquot with a suitable solvent to a concentration within the calibrated range of the analytical method.

-

Analyze the concentration of this compound in the diluted sample using a validated HPLC-UV method.

-

Calculate the original concentration in the supernatant to determine the solubility.

Equilibrium Solubility Determination Workflow

Stability Profile

While specific degradation kinetics for this compound are not widely published, general stability guidelines for complex organic molecules are applicable.[1] Stability studies are crucial to ensure the compound's integrity, strength, quality, and purity over its shelf life.[1]

Table 3.1: Recommended Storage Conditions and Stability Considerations

| Condition | Recommendation | Rationale | Reference |

| Temperature | -20°C for long-term storage. 2-8°C for short-term storage. | Reduces the rate of chemical degradation and microbial growth. | [1] |

| Humidity | Store in a desiccated environment. | Minimizes hydrolysis, a common degradation pathway. | [1] |

| Light | Store in the dark (e.g., amber vials). | Protects against photolytic degradation. | [1][11] |

| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen) for solutions. | Minimizes oxidation. | [1] |

| Form | Solid (lyophilized powder) is generally more stable than solutions. | Reduces the potential for hydrolysis and other solution-state degradation reactions. | [1] |

Forced Degradation Studies

Forced degradation studies, or stress testing, are essential to identify potential degradation products and establish the intrinsic stability of a drug substance.[12][13] These studies also help in developing and validating stability-indicating analytical methods.[14]

Table 3.2: Typical Forced Degradation Conditions

| Stress Condition | Typical Reagents and Conditions | Potential Degradation Pathway | Reference |

| Acid Hydrolysis | 0.1 M - 1 M HCl, room temperature to 70°C | Hydrolysis of labile functional groups. | [13][15] |

| Base Hydrolysis | 0.1 M - 1 M NaOH, room temperature to 70°C | Hydrolysis of labile functional groups. | [13][15] |

| Oxidation | 3% - 30% H₂O₂, room temperature | Oxidation of susceptible moieties. | [15] |

| Thermal Degradation | Dry heat (e.g., 70°C) | Thermally induced degradation. | [16] |

| Photostability | Exposure to light (ICH Q1B guidelines) | Photolytic degradation. | [3][11] |

Experimental Protocol: Forced Degradation Study

Objective: To investigate the degradation pathways of this compound under various stress conditions.

Materials:

-

This compound

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (B78521) (NaOH)

-

Hydrogen peroxide (H₂O₂)

-

Water bath or oven

-

Photostability chamber

-

HPLC-UV/MS system

-

pH meter

Procedure:

-

Sample Preparation: Prepare stock solutions of this compound in a suitable solvent.

-

Acid Hydrolysis: Add HCl to a final concentration of 0.1 M. Incubate at a specified temperature (e.g., 60°C) for a set time. Withdraw samples at various time points, neutralize with NaOH, and dilute for analysis.

-

Base Hydrolysis: Add NaOH to a final concentration of 0.1 M. Incubate at a specified temperature (e.g., 60°C) for a set time. Withdraw samples, neutralize with HCl, and dilute for analysis.

-

Oxidative Degradation: Add H₂O₂ to a final concentration of 3%. Keep at room temperature and protected from light. Withdraw samples at various time points and dilute for analysis.

-

Thermal Degradation: Expose solid this compound to dry heat (e.g., 70°C) for a specified duration. Dissolve samples at different time points and analyze.

-

Photostability: Expose a solution and solid sample of this compound to light as per ICH Q1B guidelines. A control sample should be kept in the dark. Analyze the samples after the exposure period.

-

Analysis: Analyze all samples by a validated stability-indicating HPLC-UV/MS method to separate the parent drug from any degradation products. The use of mass spectrometry (MS) will aid in the identification of the degradation products.

Forced Degradation Experimental Workflow

Mechanism of Action and Signaling Pathway

Delequamine acts as a competitive antagonist at α2-adrenergic receptors.[17] These receptors are typically located on presynaptic nerve terminals and function as part of a negative feedback loop to regulate the release of norepinephrine (B1679862).[17] By blocking these receptors, Delequamine interrupts this feedback mechanism, leading to an increased release of norepinephrine into the synaptic cleft.[17]

Delequamine's Antagonism of the α2-Adrenergic Receptor

Conclusion

While specific, publicly available solubility and stability data for this compound are limited, this guide provides a framework for researchers based on established principles of pharmaceutical sciences. Adherence to proper storage conditions and the implementation of rigorous solubility and stability testing protocols, such as those outlined here, are paramount for ensuring the integrity of this compound samples and obtaining reliable, reproducible data in research settings. The provided methodologies, guided by ICH standards, offer a robust approach for further characterization of this and other research compounds.

References

- 1. benchchem.com [benchchem.com]

- 2. Delequamine - Wikipedia [en.wikipedia.org]

- 3. database.ich.org [database.ich.org]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Erectile dysfunction: diagnosis and management with newer oral agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. targetmol.cn [targetmol.cn]

- 7. medchemexpress.com [medchemexpress.com]

- 8. cdn.caymanchem.com [cdn.caymanchem.com]

- 9. cdn.caymanchem.com [cdn.caymanchem.com]

- 10. mybiosource.com [mybiosource.com]

- 11. researchgate.net [researchgate.net]

- 12. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]

- 13. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 14. longdom.org [longdom.org]

- 15. journals.ekb.eg [journals.ekb.eg]

- 16. researchgate.net [researchgate.net]

- 17. benchchem.com [benchchem.com]

An In-depth Technical Guide to the CNS Mechanism of Action of Delequamine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

Delequamine (B44412) hydrochloride (also known by its developmental code RS-15385-197) is a potent and highly selective α2-adrenoceptor antagonist. Its primary mechanism of action within the central nervous system (CNS) revolves around the blockade of presynaptic α2-adrenergic autoreceptors, leading to an enhancement of noradrenergic neurotransmission. This activity underlies its physiological effects, most notably an increase in arousal. This technical guide provides a comprehensive overview of the molecular and cellular actions of Delequamine in the CNS, supported by quantitative data, detailed experimental methodologies, and visual representations of the key pathways and workflows.

Core Mechanism of Action in the CNS

Delequamine hydrochloride's principal action in the CNS is the competitive and selective antagonism of α2-adrenergic receptors. These receptors are predominantly located presynaptically on noradrenergic neurons, where they function as autoreceptors. The activation of these Gαi-coupled receptors by norepinephrine (B1679862) (NE) initiates a negative feedback loop that inhibits further NE release.

By blocking these autoreceptors, Delequamine disinhibits the noradrenergic neuron, leading to an increased release of norepinephrine into the synaptic cleft. This surge in synaptic norepinephrine enhances the activation of postsynaptic α1- and β-adrenergic receptors, resulting in heightened neuronal activity in various brain regions, including the locus coeruleus, a key area for regulating arousal and wakefulness.[1][2][3]

Impact on Neuronal Firing

The increased availability of norepinephrine in the synaptic cleft, due to α2-autoreceptor blockade by Delequamine, leads to an increased firing rate of neurons in the locus coeruleus.[4][5][6][7] This heightened neuronal activity contributes to a state of increased arousal and vigilance.

Quantitative Pharmacological Data

The following tables summarize the binding affinities and selectivity of this compound for various receptors, compiled from in vitro radioligand binding assays.

| Receptor Target | Ligand | Tissue/Cell Line | pKi / pA2 | Selectivity Ratio (α2/α1) | Reference |

| α2-Adrenoceptor | [3H]-Yohimbine | Rat Cortex | 9.45 (pKi) | >14,000 | |

| α1-Adrenoceptor | [3H]-Prazosin | Rat Cortex | 5.29 (pKi) | ||

| α2-Adrenoceptor | UK-14,304 (agonist) | Guinea-pig ileum | 9.72 (pA2) | >4,000 (functional) | |

| α1-Adrenoceptor | Phenylephrine | Rabbit aorta | 6.05 (pA2) |

| Receptor Subtype | Ligand | Tissue/Cell Line | pKi | Reference |

| α2A-Adrenoceptor | [3H]-RS-15385-197 | Human Platelets | 9.90 | |

| α2B-Adrenoceptor | [3H]-RS-15385-197 | Rat Neonate Lung | 9.70 |

| Other Receptors | Ligand | Tissue/Cell Line | pKi | Reference |

| 5-HT1A | 6.50 | |||

| 5-HT1D | 7.00 | |||

| Other 5-HT subtypes | ≤ 5 | |||

| Dopamine Receptors | ≤ 5 | |||

| Muscarinic Cholinoceptors | ≤ 5 | |||

| β-Adrenoceptors | ≤ 5 |

Signaling Pathways

The signaling cascade initiated by Delequamine's interaction with α2-adrenoceptors is a critical aspect of its mechanism of action.

Disinhibition of Adenylyl Cyclase and cAMP Production

α2-Adrenergic receptors are coupled to the inhibitory G-protein, Gαi. Activation of this receptor by norepinephrine leads to the inhibition of adenylyl cyclase, thereby reducing the intracellular concentration of the second messenger cyclic AMP (cAMP). By acting as an antagonist, Delequamine prevents this Gαi-mediated inhibition. This results in a disinhibition of adenylyl cyclase, leading to an increase in intracellular cAMP levels. Elevated cAMP, in turn, activates Protein Kinase A (PKA), which phosphorylates various downstream targets, ultimately leading to an increase in norepinephrine release.[8][9][10]

Experimental Protocols

The following sections detail the methodologies for key experiments used to elucidate the mechanism of action of this compound.

Radioligand Binding Assay for α2-Adrenoceptor Affinity

This protocol is a representative method for determining the binding affinity of Delequamine to α2-adrenoceptors using a radiolabeled form of the compound, [3H]-RS-15385-197.[11]

Objective: To determine the equilibrium dissociation constant (Kd) and the maximum number of binding sites (Bmax) of [3H]-RS-15385-197 for α2-adrenoceptors in rat cerebral cortex membranes.

Materials:

-

Rat cerebral cortex tissue

-

[3H]-RS-15385-197 (specific activity ~80 Ci/mmol)

-

Unlabeled this compound

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4

-

Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4

-

GF/B glass fiber filters

-

Scintillation cocktail

-

Homogenizer, centrifuge, filtration apparatus, liquid scintillation counter

Procedure:

-

Membrane Preparation:

-

Homogenize rat cerebral cortex in ice-cold assay buffer.

-

Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and large debris.

-

Centrifuge the resulting supernatant at 40,000 x g for 20 minutes at 4°C to pellet the membranes.

-

Wash the membrane pellet by resuspension in fresh assay buffer and recentrifugation.

-

Resuspend the final pellet in assay buffer to a protein concentration of approximately 1 mg/mL.

-

-

Binding Assay:

-

For saturation experiments, set up assay tubes containing:

-

100 µL of membrane suspension

-

50 µL of varying concentrations of [3H]-RS-15385-197 (e.g., 0.01 to 5 nM)

-

50 µL of assay buffer (for total binding) or 50 µL of a high concentration of unlabeled Delequamine (e.g., 10 µM) (for non-specific binding).

-

-

Incubate the tubes at 25°C for 60 minutes.

-

Terminate the incubation by rapid vacuum filtration through GF/B filters.

-

Wash the filters three times with 5 mL of ice-cold wash buffer.

-

-

Data Analysis:

-

Measure the radioactivity retained on the filters using a liquid scintillation counter.

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Analyze the specific binding data using non-linear regression to determine the Kd and Bmax values.

-

In Vivo Microdialysis for Norepinephrine Release

This protocol describes a representative method for measuring extracellular norepinephrine levels in the rat brain following the administration of an α2-adrenoceptor antagonist.[12][13][14][15][16]

Objective: To measure the effect of Delequamine on extracellular norepinephrine concentrations in the rat prefrontal cortex.

Materials:

-

Adult male Sprague-Dawley rats

-

Stereotaxic apparatus

-

Microdialysis probes (e.g., 2 mm active membrane length, 20 kDa cutoff)

-

Perfusion pump

-

Artificial cerebrospinal fluid (aCSF): e.g., 147 mM NaCl, 2.7 mM KCl, 1.2 mM CaCl2, 0.85 mM MgCl2, pH 7.4

-

This compound

-

High-performance liquid chromatography (HPLC) system with electrochemical detection

-

Fraction collector

Procedure:

-

Surgical Implantation of Microdialysis Probe:

-

Anesthetize the rat and place it in a stereotaxic apparatus.

-

Implant a guide cannula targeting the prefrontal cortex.

-

Allow the animal to recover from surgery for at least 24 hours.

-

-

Microdialysis Experiment:

-

Insert the microdialysis probe through the guide cannula.

-

Perfuse the probe with aCSF at a low flow rate (e.g., 1-2 µL/min).

-

Allow a stabilization period of at least 60-90 minutes.

-

Collect baseline dialysate samples every 20 minutes for at least one hour.

-

Administer Delequamine (e.g., via intraperitoneal injection or through the dialysis probe).

-

Continue collecting dialysate samples for at least 2-3 hours post-administration.

-

-

Neurochemical Analysis:

-

Analyze the collected dialysate samples for norepinephrine content using HPLC with electrochemical detection.

-

Quantify the norepinephrine concentration in each sample by comparing the peak height or area to that of known standards.

-

-

Data Analysis:

-

Express the norepinephrine concentrations as a percentage of the average baseline concentration.

-

Statistically compare the norepinephrine levels before and after Delequamine administration.

-

References

- 1. researchgate.net [researchgate.net]

- 2. Effects of alpha-2 blockade on sexual response: experimental studies with Delequamine (RS15385). | Semantic Scholar [semanticscholar.org]

- 3. Effects of alpha-2 blockade on sexual response: experimental studies with delequamine (RS15385) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Effects of Locus Coeruleus Activation on Electroencephalographic Activity in Neocortex and Hippocampus - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Electrophysiological correlates of presynaptic alpha 2-receptor-mediated inhibition of norepinephrine release at locus coeruleus synapses in dentate gyrus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Effects of physiological manipulations on locus coeruleus neuronal activity in freely moving cats. II. Cardiovascular challenge - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Effects of locus coeruleus inactivation on electroencephalographic activity in neocortex and hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Alpha 2-adrenoceptor stimulation and cellular cAMP levels in microdissected rat glomeruli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Alpha2-adrenergic receptors activate cyclic AMP-response element-binding protein through arachidonic acid metabolism and protein kinase A in a subtype-specific manner - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Endosomal generation of cAMP in GPCR signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 11. [3H]-RS-15385-197, a selective and high affinity radioligand for alpha 2-adrenoceptors: implications for receptor classification - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. In vivo microdialysis of noradrenaline overflow: effects of alpha-adrenoceptor agonists and antagonists measured by cumulative concentration-response curves - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Regulation of norepinephrine release from the rat bed nucleus of the stria terminalis: in vivo microdialysis studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Angiotensin II-induced noradrenaline release from anterior hypothalamus in conscious rats: a brain microdialysis study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Intrathecal alpha 2-adrenergic agonists stimulate acetylcholine and norepinephrine release from the spinal cord dorsal horn in sheep. An in vivo microdialysis study [pubmed.ncbi.nlm.nih.gov]

- 16. Combined In Vivo Microdialysis and PET Studies to Validate [11C]Yohimbine Binding as a Marker of Noradrenaline Release [mdpi.com]

Delequamine Hydrochloride: A Technical Overview of Target Binding and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Published: December 6, 2025

Introduction

Delequamine hydrochloride (developmental code names RS-15385, RS-15385-197) is a potent and selective α2-adrenergic receptor antagonist.[1] Though its development for the treatment of erectile dysfunction and major depressive disorder was discontinued (B1498344) in the 1990s, its high affinity and selectivity for the α2-adrenergic receptor make it a continued subject of scientific interest.[1] This technical guide provides a comprehensive overview of the available target binding data for this compound, its mechanism of action through the α2-adrenergic signaling pathway, and representative experimental protocols for assessing its binding characteristics.

Target Binding Affinity of this compound

This compound exhibits high-affinity binding to α2-adrenergic receptors. The primary quantitative measure of this interaction reported in the literature is the pKi, which is the negative logarithm of the inhibition constant (Ki). A higher pKi value indicates a stronger binding affinity.

| Compound | Target Receptor | Tissue Source | Reported Affinity (pKi) | Calculated Affinity (Ki) (nM) | Selectivity |

| This compound | α2-Adrenoceptors | Rat Cortex | 9.5[2] | 0.316 | >1000-fold vs. 5-HT1A and α1-adrenoceptors[2] |

Note: The Ki value was calculated from the pKi using the formula Ki = 10^(-pKi) M, and then converted to nM.

Mechanism of Action: α2-Adrenergic Receptor Antagonism

Delequamine functions as a competitive antagonist at α2-adrenergic receptors. These receptors are G protein-coupled receptors (GPCRs) associated with the Gi heterotrimeric G-protein.[3] In their natural physiological role, α2-adrenergic receptors are activated by catecholamines like norepinephrine (B1679862) and epinephrine.[3]

The activation of the α2-adrenergic receptor by an agonist initiates a signaling cascade that leads to the inhibition of adenylyl cyclase. This, in turn, decreases the intracellular concentration of cyclic AMP (cAMP). By blocking the binding of endogenous agonists, Delequamine prevents this inhibitory signaling, leading to a functional increase in adenylyl cyclase activity and cAMP levels.

Presynaptically, α2-adrenergic receptors act as autoreceptors, inhibiting the further release of norepinephrine from nerve terminals. By antagonizing these receptors, Delequamine disinhibits norepinephrine release, leading to increased synaptic concentrations of this neurotransmitter.[4][5]

Signaling Pathway

The following diagram illustrates the canonical α2-adrenergic signaling pathway and the antagonistic action of this compound.

Caption: Delequamine blocks α2-adrenergic receptors, preventing agonist-induced inhibition of adenylyl cyclase.

Experimental Protocols

Detailed experimental protocols for determining the binding kinetics of this compound are not publicly available. However, based on standard methodologies for characterizing ligand binding to GPCRs, a representative radioligand binding assay protocol is provided below. This type of assay would be used to determine the Ki value.

Representative Radioligand Binding Assay Protocol

Objective: To determine the binding affinity (Ki) of this compound for the α2-adrenergic receptor in rat cortical membranes via a competitive binding assay using a known radioligand.

Materials:

-

Rat cortical tissue

-

Membrane preparation buffer (e.g., 50 mM Tris-HCl, pH 7.4)

-

Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, 1 mM EDTA, pH 7.4)

-

Radioligand (e.g., [3H]-Rauwolscine or [3H]-Yohimbine), a known α2-adrenergic antagonist

-

This compound stock solution

-

Non-specific binding determinator (e.g., high concentration of unlabeled Yohimbine or another α2-antagonist)

-

Scintillation vials and cocktail

-

Glass fiber filters

-

Cell harvester

-

Scintillation counter

Workflow Diagram:

References

- 1. Delequamine - Wikipedia [en.wikipedia.org]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Alpha-2 adrenergic receptor - Wikipedia [en.wikipedia.org]

- 4. Alpha(2)-adrenergic receptor signalling in hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Off-Target Effects of Imatinib

For Researchers, Scientists, and Drug Development Professionals

Introduction

Imatinib (B729), marketed as Gleevec®, was a pioneering targeted therapy that transformed the treatment of chronic myeloid leukemia (CML) and gastrointestinal stromal tumors (GIST).[1][2] It functions as a potent inhibitor of the BCR-ABL fusion protein in CML, and the c-KIT and PDGFRA receptor tyrosine kinases in GIST.[2][3] While highly effective against these primary targets, imatinib, like many kinase inhibitors, exhibits a range of off-target activities that contribute to both its therapeutic efficacy and adverse effect profile.[4][5][6] This guide provides a comprehensive overview of the off-target effects of imatinib, presenting quantitative data, outlining experimental methodologies for their identification, and illustrating the involved signaling pathways.

On-Target and Off-Target Kinase Inhibition Profile

Imatinib's primary targets are the ABL, c-KIT, and PDGF-R kinases. However, it also inhibits other kinases with varying potency. The selectivity of a kinase inhibitor is a critical factor in its clinical utility, and understanding its full range of targets is essential for predicting both therapeutic and adverse effects.

Data Presentation: Kinase Inhibition Profile of Imatinib

The following table summarizes the inhibitory activity of imatinib against its primary on-targets and selected off-target kinases. The data is presented as IC50 values (the concentration of the drug required to inhibit 50% of the target enzyme's activity) or Kd values (dissociation constant, indicating binding affinity). Lower values indicate greater potency.

| Target Kinase | Classification | IC50 / Kd (nM) | Reference |

| ABL | On-Target | 25 - 400 | [7] |

| c-KIT | On-Target | 100 | [2] |

| PDGF-R | On-Target | 100 | [8] |

| DDR1 | Off-Target | High | [4] |

| LCK | Off-Target | >10,000 | [4] |

| c-SRC | Off-Target | >10,000 | [4] |

| SYK | Off-Target | Potent Inhibition | [5] |

| FLT3 | Off-Target | Moderate Inhibition | [4] |

Note: IC50 and Kd values can vary between different studies and assay conditions.

Non-Kinase Off-Target Effects

Recent research has revealed that imatinib also interacts with non-kinase proteins, which may contribute to its overall pharmacological profile.

-

Quinone Reductase 2 (NQO2): Imatinib is a potent inhibitor of NQO2, a flavoprotein involved in xenobiotic metabolism.[5] This interaction is attributed to the binding of the cis conformation of imatinib to the enzyme.[5]

-

Mitochondrial Respiration: Imatinib has been observed to inhibit mitochondrial complex I and II at micromolar concentrations, which may contribute to some of its metabolic effects.[4]

-

ATP-sensitive K+ channel: In MIN6 cells, imatinib was found to inhibit the ATP-sensitive K+ channel with an IC50 of 9.4 micromolar.[4]

Signaling Pathways

On-Target Signaling Pathway: BCR-ABL

Imatinib's primary mechanism of action in CML is the inhibition of the constitutively active BCR-ABL tyrosine kinase. This blocks downstream signaling pathways that promote cell proliferation and survival.

Caption: Imatinib inhibits the BCR-ABL pathway, blocking downstream pro-survival signals.

Off-Target Signaling Pathway: KIT

In GIST, imatinib targets gain-of-function mutations in the c-KIT receptor tyrosine kinase, inhibiting its downstream signaling pathways, which are similar to those activated by BCR-ABL.

Caption: Imatinib blocks the constitutively active c-KIT receptor in GIST.

Experimental Protocols for Off-Target Profiling

Identifying the off-target effects of a drug candidate is a critical step in drug development. A variety of biochemical and cell-based assays are employed for this purpose.

Generalized Experimental Workflow

Caption: A generalized workflow for identifying and validating off-target effects.

Detailed Methodologies

-

Kinase Panel Screening: These high-throughput screens assess the binding or inhibitory activity of a compound against a large panel of kinases.[9] Methods like KinomeScan™ utilize a competition binding assay to quantify the interaction of a test compound with hundreds of kinases.

-

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assays: TR-FRET assays are a common method for quantifying kinase inhibition.[8] They measure the disruption of energy transfer between a donor and acceptor fluorophore, which occurs when a test compound displaces a tracer from the kinase's active site.[8]

-

Luminescence-Based Kinase Assays (e.g., ADP-Glo™): These assays quantify kinase activity by measuring the amount of ADP produced in a kinase reaction.[10] The ADP is converted to ATP, which then drives a luciferase reaction, producing a luminescent signal proportional to kinase activity.[8][10]

-

Chemical Proteomics: This approach uses an immobilized form of the drug to "pull down" interacting proteins from a cell lysate.[5] The bound proteins are then identified by mass spectrometry, providing an unbiased view of the drug's interactome.[5]

-

Cellular Thermal Shift Assay (CETSA): CETSA measures the thermal stabilization of a target protein upon ligand binding in intact cells. This allows for the confirmation of target engagement in a more physiological context.

Clinical Implications of Off-Target Effects

The off-target effects of imatinib can have both beneficial and detrimental clinical consequences.

-

Adverse Events: Many of the known side effects of imatinib, such as fluid retention, muscle cramps, and skin rash, are likely due to the inhibition of off-target kinases or other proteins.[11][12]

-

Therapeutic Benefits in Other Diseases: The off-target profile of imatinib has led to its investigation in other diseases. For example, its effects on mitochondrial function and beta-cell survival have prompted research into its potential as a treatment for diabetes.[4][13]

-

Immunomodulatory Effects: Imatinib has been shown to have various effects on the immune system, including the inhibition of T-cell proliferation and the modulation of dendritic cell function.[1][14] These immunological off-target effects may contribute to its overall anti-cancer activity.[1]

Imatinib is a highly effective targeted therapy, but its clinical profile is shaped by both its on-target and off-target activities. A thorough understanding of a drug's full range of molecular interactions is crucial for optimizing its therapeutic use, managing its side effects, and identifying potential new applications. The continued development and application of advanced profiling technologies will further illuminate the complex pharmacology of imatinib and other kinase inhibitors, paving the way for the design of more selective and effective therapies.

References

- 1. Immunological off-target effects of imatinib - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Imatinib: A Breakthrough of Targeted Therapy in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. droracle.ai [droracle.ai]

- 4. Are off-target effects of imatinib the key to improving beta-cell function in diabetes? - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. ashpublications.org [ashpublications.org]

- 8. benchchem.com [benchchem.com]

- 9. reactionbiology.com [reactionbiology.com]

- 10. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]

- 11. go.drugbank.com [go.drugbank.com]

- 12. Imatinib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. Are off-target effects of imatinib the key to improving beta-cell function in diabetes? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

Delequamine Hydrochloride: A Technical Overview of its Structural Analysis and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Delequamine (B44412) hydrochloride is a potent and selective α2-adrenergic receptor antagonist that has been investigated for its potential therapeutic applications, including the treatment of erectile dysfunction and major depressive disorder.[1] This technical guide provides a comprehensive overview of the methodologies involved in the crystal structure analysis of hydrochloride salts of small molecule drugs, using Delequamine hydrochloride as a case study. While specific crystallographic data for this compound is not publicly available, this document outlines the general experimental protocols and data presentation standards applicable to such an analysis. Furthermore, it details the known mechanism of action of Delequamine as an α2-adrenergic receptor antagonist and presents a visual representation of its signaling pathway.

Introduction to this compound

Delequamine, with the developmental code name RS-15385-197, is a selective antagonist of the α2-adrenergic receptor.[2] It exhibits a high affinity for this receptor, with a pKi of 9.5 for α2-adrenoceptors in the rat cortex, and shows over 1000-fold selectivity against 5-HT1A receptors and α1-adrenoceptors.[2][3] The compound was under development in the 1990s and reached phase 3 clinical trials before its development was discontinued.[1] Its primary mechanism of action involves the blockade of α2-adrenergic receptors, which leads to an increase in central arousal and modulation of norepinephrine-induced contractility in smooth muscle.[4][5]

Crystal Structure Analysis of Hydrochloride Salts: A Methodological Overview

The determination of the crystal structure of a hydrochloride salt, such as this compound, is crucial for understanding its solid-state properties, which can influence its stability, solubility, and bioavailability. The following sections outline the typical experimental workflow for such an analysis.

Experimental Protocols

Crystallization: The initial step involves the preparation of single crystals suitable for X-ray diffraction. For a hydrochloride salt like Delequamine, this is often achieved by dissolving the compound in a suitable solvent, such as methanol (B129727) or a mixture of water and ethanol, followed by the addition of hydrochloric acid.[6] Slow evaporation of the solvent is a common technique to promote crystal growth. For instance, in the crystallization of chlorpromazine (B137089) hydrochloride, a solution was left exposed to laboratory air for several weeks to form slab-like crystals.[7]

X-ray Diffraction Data Collection: Once suitable crystals are obtained, they are mounted on a diffractometer. Data is collected by irradiating the crystal with monochromatic X-rays and recording the diffraction pattern. The crystal is rotated to collect a complete dataset.

Structure Solution and Refinement: The collected diffraction data is then used to solve the crystal structure. This process involves determining the unit cell dimensions, the space group, and the positions of the atoms within the asymmetric unit. The initial structural model is then refined to improve the agreement between the calculated and observed diffraction data. This refinement process yields precise information about bond lengths, bond angles, and torsion angles.

Data Presentation

Quantitative data from a crystal structure analysis is typically presented in a standardized tabular format. While specific data for this compound is not available, Table 1 provides a hypothetical example of how such data would be structured.

| Parameter | Hypothetical Value |

| Empirical Formula | C18H27ClN2O3S |

| Formula Weight | 386.94 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.123 |

| b (Å) | 15.456 |

| c (Å) | 12.789 |

| α (°) | 90 |

| β (°) | 105.34 |

| γ (°) | 90 |

| Volume (ų) | 1928.5 |

| Z | 4 |

| Calculated Density (g/cm³) | 1.334 |

| Absorption Coefficient (mm⁻¹) | 0.35 |

| F(000) | 824 |

| Theta range for data collection (°) | 2.5 to 28.0 |

| Reflections collected | 15890 |

| Independent reflections | 4456 [R(int) = 0.034] |

| Goodness-of-fit on F² | 1.05 |

| Final R indices [I>2sigma(I)] | R1 = 0.045, wR2 = 0.112 |

| R indices (all data) | R1 = 0.058, wR2 = 0.125 |

Table 1: Hypothetical Crystallographic Data for this compound. This table is for illustrative purposes only and does not represent actual experimental data.

Mechanism of Action and Signaling Pathway

Delequamine functions as a selective antagonist at α2-adrenergic receptors. These receptors are G-protein coupled receptors that, upon activation by endogenous agonists like norepinephrine, inhibit the activity of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. By blocking these receptors, Delequamine prevents this inhibitory effect.

The predominant role of an α2-antagonist like Delequamine is to increase central arousal.[4][5] Peripherally, it modulates the norepinephrine-induced contractility in the smooth muscle of the penis, which was the basis for its investigation in erectile dysfunction.[4][5]

Signaling Pathway of this compound

The following diagram illustrates the antagonistic action of Delequamine at the α2-adrenergic receptor.

Caption: Antagonistic action of Delequamine at the α2-adrenergic receptor.

Experimental Workflow for Receptor Binding Assay

To determine the binding affinity of Delequamine for the α2-adrenergic receptor, a radioligand binding assay is a standard experimental approach.

Caption: Workflow for a competitive radioligand binding assay.

Conclusion

This compound is a well-characterized selective α2-adrenergic receptor antagonist from a pharmacological perspective. While detailed crystallographic data remains proprietary or unpublished, this guide provides a framework for understanding the methodologies involved in such an analysis. The elucidation of its mechanism of action through receptor binding assays and functional studies has been pivotal in defining its pharmacological profile. Further research and potential public release of its crystal structure data would provide deeper insights into its solid-state chemistry and could inform the development of future α2-adrenergic receptor modulators.

References

- 1. Delequamine - Wikipedia [en.wikipedia.org]

- 2. medchemexpress.com [medchemexpress.com]

- 3. This compound | 119942-75-5 [chemicalbook.com]

- 4. Effects of alpha-2 blockade on sexual response: experimental studies with delequamine (RS15385) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Effects of alpha-2 blockade on sexual response: experimental studies with Delequamine (RS15385). | Semantic Scholar [semanticscholar.org]

- 6. Crystal structure and Hirshfeld surface analysis of the hydrochloride salt of 8-{4-[(6-phenylpyridin-3-yl)methyl]piperazin-1-yl}-3,4-dihydroquinolin-2(1H)-one - PMC [pmc.ncbi.nlm.nih.gov]

- 7. NMR Crystallographic Investigation Coupled with Molecular Dynamics Simulations Reveals the Nature of Disorder in Chlorpromazine Hydrochloride Solvatomorphs - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling the Degradation Profile of Delequamine Hydrochloride: A Technical Guide to Identification and Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Delequamine Hydrochloride is a selective α2-adrenergic receptor antagonist that has been investigated for its potential therapeutic applications. A critical aspect of the drug development process is the comprehensive characterization of its degradation products. Understanding the degradation pathways of this compound is paramount for ensuring its quality, safety, and efficacy. Forced degradation studies, conducted under various stress conditions, are instrumental in identifying potential degradants and developing stability-indicating analytical methods.

This technical guide provides a framework for the identification of this compound degradation products. In the absence of publicly available, specific degradation studies on this compound, this document outlines the established principles and methodologies of forced degradation as stipulated by the International Council for Harmonisation (ICH) guidelines. The experimental protocols and potential degradation pathways presented herein are based on the general principles of drug degradation and the chemical structure of Delequaamine.

Core Principles of Forced Degradation Studies

Forced degradation, or stress testing, involves subjecting the drug substance to conditions more severe than accelerated stability testing.[1][2][3] The primary objectives of these studies are to:

-

Elucidate the degradation pathways of the drug substance.[1][3]

-

Develop and validate stability-indicating analytical methods capable of separating the drug from its degradation products.[2]

The typical stress conditions employed in forced degradation studies include hydrolysis (acidic and basic), oxidation, photolysis, and thermal stress.[1][2] The extent of degradation is generally targeted to be between 5-20% to ensure the formation of primary degradants without generating secondary, less relevant products that may arise from over-stressing the molecule.[1]

Hypothetical Degradation Pathways of this compound

Given the chemical structure of this compound, several potential degradation pathways can be postulated under various stress conditions. The following diagram illustrates a hypothetical degradation pathway.

Experimental Protocols for Forced Degradation Studies

The following are detailed, yet generalized, experimental protocols for conducting forced degradation studies on a drug substance like this compound. These protocols should be adapted based on the specific properties of the molecule and preliminary stability data.

Acid and Base Hydrolysis

Objective: To investigate the susceptibility of the drug substance to hydrolysis at low and high pH.

Methodology:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or water) at a concentration of approximately 1 mg/mL.

-

For acid hydrolysis, transfer an aliquot of the stock solution to a volumetric flask and add an equal volume of 0.1 N to 1 N hydrochloric acid.

-

For base hydrolysis, transfer an aliquot of the stock solution to a volumetric flask and add an equal volume of 0.1 N to 1 N sodium hydroxide.

-

Maintain the solutions at room temperature or heat at a controlled temperature (e.g., 60°C) for a specified period (e.g., 2, 4, 8, 24 hours).

-

At each time point, withdraw a sample, neutralize it with an appropriate acid or base, and dilute to a suitable concentration for analysis.

-

Analyze the samples using a validated stability-indicating HPLC method.

Oxidative Degradation

Objective: To assess the oxidative stability of the drug substance.

Methodology:

-

Prepare a stock solution of this compound in a suitable solvent at a concentration of approximately 1 mg/mL.

-

Transfer an aliquot of the stock solution to a volumetric flask and add a solution of hydrogen peroxide (typically 3% to 30%).

-

Keep the solution at room temperature for a specified duration, protected from light.

-

At predetermined intervals, withdraw samples and dilute them to an appropriate concentration for analysis.

-

Analyze the samples using a validated stability-indicating HPLC method.

Photolytic Degradation

Objective: To determine the photosensitivity of the drug substance.

Methodology:

-

Expose a solid sample of this compound and a solution of the drug substance (in a suitable solvent) to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B guidelines).

-

A control sample should be protected from light by wrapping it in aluminum foil.

-

After the exposure period, dissolve the solid sample and dilute the solution sample to a suitable concentration.

-

Analyze the samples using a validated stability-indicating HPLC method.

Thermal Degradation

Objective: To evaluate the stability of the drug substance at elevated temperatures.

Methodology:

-

Place a solid sample of this compound in a thermostatically controlled oven at a high temperature (e.g., 60°C, 80°C, or higher, depending on the melting point and preliminary stability).

-

Expose the sample for a defined period.

-

At specified time points, withdraw samples, allow them to cool to room temperature, and prepare solutions for analysis.

-

Analyze the samples using a validated stability-indicating HPLC method.

Analytical Methodologies for Degradation Product Identification

A crucial component of degradation studies is the use of robust analytical techniques to separate, detect, and identify the degradation products.

Stability-Indicating HPLC Method Development

A stability-indicating High-Performance Liquid Chromatography (HPLC) method is essential to separate the parent drug from its degradation products. The development of such a method typically involves:

-

Column Selection: A C18 column is often a good starting point for the separation of small molecules.

-

Mobile Phase Optimization: A gradient elution using a mixture of an aqueous buffer (e.g., phosphate (B84403) or acetate (B1210297) buffer) and an organic solvent (e.g., acetonitrile (B52724) or methanol) is commonly employed. The pH of the aqueous phase and the gradient profile are optimized to achieve adequate separation.

-

Detector Selection: A photodiode array (PDA) detector is highly recommended as it can provide spectral information about the separated peaks, which aids in peak purity assessment and identification.

The following diagram illustrates a typical workflow for developing a stability-indicating HPLC method.

Structural Elucidation of Degradation Products

Once the degradation products are separated, their structures need to be elucidated. This is typically achieved using a combination of spectroscopic techniques:

-

Liquid Chromatography-Mass Spectrometry (LC-MS): This is a powerful tool for determining the molecular weight of the degradation products and providing fragmentation patterns that can help in structural identification.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides detailed information about the chemical structure of the molecules. Isolation of the degradation products, often through preparative HPLC, is usually required for NMR analysis.

-

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR can be used to identify the functional groups present in the degradation products.

Data Presentation: Summarizing Quantitative Data

While specific quantitative data for this compound is unavailable, the results of forced degradation studies should be summarized in a clear and structured table. This allows for easy comparison of the drug's stability under different stress conditions.

Table 1: Hypothetical Summary of Forced Degradation Results for this compound

| Stress Condition | Parameters | Duration | % Assay of Delequamine | % Total Impurities | Major Degradant(s) (% Area) |

| Acid Hydrolysis | 1 N HCl | 24 hours | 85.2 | 14.8 | DP-H1 (8.5), DP-H2 (4.1) |

| Base Hydrolysis | 1 N NaOH | 8 hours | 80.5 | 19.5 | DP-B1 (12.3), DP-B2 (5.2) |

| Oxidation | 30% H₂O₂ | 24 hours | 90.1 | 9.9 | DP-O1 (6.7) |

| Photolysis | ICH Q1B | 7 days | 95.3 | 4.7 | DP-P1 (2.5) |

| Thermal | 80°C | 48 hours | 92.7 | 7.3 | DP-T1 (4.8) |

Note: The data presented in this table is purely hypothetical and for illustrative purposes only.

Conclusion

A thorough understanding of the degradation profile of this compound is a regulatory expectation and a scientific necessity for the development of a safe and stable drug product. While specific degradation data for this compound is not publicly available, the principles and methodologies outlined in this technical guide provide a robust framework for conducting forced degradation studies. By systematically applying these stress conditions and utilizing advanced analytical techniques, researchers and drug development professionals can successfully identify and characterize the degradation products of Delequaline Hydrochloride, thereby ensuring the quality and safety of the final pharmaceutical product.

References

An In-depth Technical Guide to the Spectroscopic and Analytical Data of Delequamine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available experimental spectroscopic data (NMR, IR, MS) for Delequamine Hydrochloride is limited. This guide provides a summary of available analytical methods and predicted spectroscopic characteristics based on its known chemical structure.

Introduction

This compound (also known as RS-15385-197) is a potent and selective α2-adrenergic receptor antagonist.[1][2] It was developed for the potential treatment of erectile dysfunction and major depressive disorder, although it was never marketed.[2] Understanding its physicochemical and spectroscopic properties is crucial for researchers involved in the analysis of related compounds or in the development of new α2-adrenergic receptor antagonists. This document outlines the available analytical methodologies and predicted spectroscopic data for this compound.

Physicochemical Properties

A summary of the key physicochemical properties of Delequamine is presented in Table 1.

Table 1: Physicochemical Properties of Delequamine

| Property | Value | Source |

| IUPAC Name | (8aR,12aS,13aS)-3-methoxy-12-methylsulfonyl-5,6,8,8a,9,10,11,12a,13,13a-decahydroisoquinolino[2,1-g][1][3]naphthyridine hydrochloride | [2] |

| Molecular Formula | C₁₈H₂₆N₂O₃S · HCl | [2] |

| Molecular Weight | 386.94 g/mol (Hydrochloride Salt) | Calculated |

| 350.48 g/mol (Free Base) | [2] | |

| CAS Number | 119942-75-5 (Hydrochloride) | [1] |

| 119905-05-4 (Free Base) | [2] | |

| pKi for α2-adrenoceptors | 9.5 (in rat cortex) | [1] |

Predicted Spectroscopic Data

Due to the absence of publicly available experimental spectra, this section provides predicted data based on the chemical structure of Delequamine.

Table 2: Predicted ¹H NMR Chemical Shifts for Delequamine

| Protons | Predicted Chemical Shift (ppm) | Multiplicity | Notes |

| Aromatic protons | 6.5 - 7.5 | Multiplets | Protons on the methoxy-substituted benzene (B151609) ring. |

| Methoxy (B1213986) protons (-OCH₃) | ~3.8 | Singlet | Sharp singlet corresponding to the three methoxy protons. |

| Methylsulfonyl protons (-SO₂CH₃) | ~2.9 | Singlet | Singlet for the three protons of the methylsulfonyl group. |

| Aliphatic protons (cyclic systems) | 1.5 - 3.5 | Complex Multiplets | A complex region of overlapping signals from the decahydroisoquinolino[2,1-g][1][3]naphthyridine core. |

Table 3: Predicted ¹³C NMR Chemical Shifts for Delequamine

| Carbon Type | Predicted Chemical Shift (ppm) | Notes |

| Aromatic carbons | 110 - 160 | Signals for the six carbons of the benzene ring, with the methoxy-substituted carbon being the most downfield. |

| Methoxy carbon (-OCH₃) | ~55 | Carbon of the methoxy group. |

| Methylsulfonyl carbon (-SO₂CH₃) | ~40 | Carbon of the methylsulfonyl group. |

| Aliphatic carbons (cyclic systems) | 20 - 70 | A series of signals corresponding to the carbons in the saturated heterocyclic rings. |

Table 4: Predicted IR Absorption Bands for this compound

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity | Notes |

| N-H stretch (Ammonium salt) | 2400 - 2800 | Broad, Medium | Characteristic of a tertiary amine hydrochloride salt. |

| C-H stretch (Aromatic) | 3000 - 3100 | Medium | |

| C-H stretch (Aliphatic) | 2850 - 2960 | Strong | |

| C=C stretch (Aromatic) | 1450 - 1600 | Medium to Strong | |

| S=O stretch (Sulfonamide) | 1320 - 1360 and 1140 - 1180 | Strong | Two distinct, strong absorption bands. |

| C-O stretch (Aryl ether) | 1230 - 1270 and 1020 - 1075 | Strong | Asymmetric and symmetric stretching. |

| C-N stretch | 1020 - 1250 | Medium |

For Delequamine free base (C₁₈H₂₆N₂O₃S), the expected exact mass of the molecular ion [M]⁺ is approximately 350.1715 m/z. In positive ion mode electrospray ionization (ESI), the protonated molecule [M+H]⁺ would be observed at approximately 351.1793 m/z. Fragmentation would likely involve cleavage of the sulfonamide group and within the heterocyclic ring system.

Experimental Protocols

While specific experimental details for the acquisition of reference spectra for this compound are not publicly available, methods for its quantification in biological matrices have been described.

A sensitive and selective method for the quantification of Delequamine in biological fluids can be developed using LC-MS/MS. A general protocol is outlined below:

-

Sample Preparation:

-

Protein precipitation of plasma or serum samples with a solvent like acetonitrile (B52724).

-

Alternatively, solid-phase extraction (SPE) can be used for sample clean-up and concentration.

-

-

Chromatographic Separation:

-

Column: A C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 3.5 µm).

-

Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).

-

Flow Rate: 0.3 - 0.5 mL/min.

-

Injection Volume: 5 - 20 µL.

-

-

Mass Spectrometric Detection:

-

Ionization: Electrospray ionization in positive ion mode (ESI+).

-

Detection Mode: Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity.

-

MRM Transitions: The precursor ion would be the protonated molecule ([M+H]⁺, m/z ≈ 351.2). Product ions would be determined by infusing a standard solution and observing the fragmentation pattern.

-

Signaling Pathway

Delequamine functions as a competitive antagonist at α2-adrenergic receptors. These receptors are G protein-coupled receptors (GPCRs) that are typically coupled to inhibitory G proteins (Gi). The binding of an agonist (like norepinephrine) to the α2-adrenergic receptor leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. By blocking this receptor, Delequamine prevents this inhibitory effect, leading to an increase in the release of norepinephrine (B1679862) from presynaptic neurons.

References

Methodological & Application

Application Notes and Protocols for Delequamine Hydrochloride Cell-Based Assay Development

For Researchers, Scientists, and Drug Development Professionals

Introduction

Delequamine (B44412) hydrochloride is a potent and selective α2-adrenergic receptor antagonist.[1] The α2-adrenergic receptors are a class of G protein-coupled receptors (GPCRs) that play a crucial role in regulating various physiological processes.[2] Upon activation by an agonist, the α2-adrenergic receptor couples to inhibitory G proteins (Gi), which in turn inhibit the activity of adenylyl cyclase. This leads to a decrease in the intracellular concentration of the second messenger cyclic adenosine (B11128) monophosphate (cAMP). As an antagonist, delequamine blocks the binding of agonists to the α2-adrenergic receptor, thereby preventing the downstream signaling cascade and resulting in a relative increase in intracellular cAMP levels in the presence of an agonist.

These application notes provide a framework for the development of a cell-based assay to characterize the antagonistic activity of Delequamine Hydrochloride on the α2-adrenergic receptor. The described protocols are designed to be adaptable for high-throughput screening and detailed pharmacological characterization.

Signaling Pathway of α2-Adrenergic Receptor and Delequamine Action

The following diagram illustrates the canonical signaling pathway of the α2-adrenergic receptor and the mechanism of action for this compound.

Caption: α2-Adrenergic Receptor Signaling and Delequamine's Antagonistic Effect.

Data Presentation: Expected Quantitative Outcomes

The following tables summarize the expected data structure for characterizing this compound's potency and selectivity.

Table 1: Potency Determination of this compound

| Parameter | Value |

| Agonist (e.g., UK 14,304) EC50 | Report in nM or µM |

| Delequamine IC50 | Report in nM or µM |

| Hill Slope | Report value |

| Schild Slope | Report value |

Table 2: Selectivity Profile of this compound

| Receptor Subtype | Delequamine IC50 (nM) | Fold Selectivity vs. α2A |

| α2A-Adrenergic Receptor | 1 | |

| α2B-Adrenergic Receptor | ||

| α2C-Adrenergic Receptor | ||

| α1-Adrenergic Receptor | ||

| β-Adrenergic Receptor |

Experimental Protocols

Principle of the Assay

This protocol describes a competitive antagonist assay using a cell line stably expressing a human α2-adrenergic receptor subtype (e.g., α2A). The assay measures the ability of this compound to block the agonist-induced inhibition of cAMP production. A common method for cAMP detection is through competitive immunoassays or reporter gene assays linked to cAMP response elements (CRE).

Experimental Workflow

Caption: Workflow for the this compound Cell-Based Assay.

Materials and Reagents

-

Cell Line: HEK293 or CHO cells stably expressing the human α2A-adrenergic receptor.

-

Cell Culture Medium: DMEM/F-12 supplemented with 10% FBS, 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., G418).

-

Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.

-

This compound: Stock solution in DMSO or water.

-

α2-Adrenergic Agonist: e.g., UK 14,304 or Clonidine.

-

cAMP Assay Kit: e.g., HTRF, ELISA, or LANCE-based kits.

-

Assay Plates: 96-well or 384-well white, solid-bottom plates.

-

Forskolin: To stimulate adenylyl cyclase and establish a maximal cAMP signal.

-

IBMX (3-isobutyl-1-methylxanthine): A phosphodiesterase inhibitor to prevent cAMP degradation.

Detailed Protocol

1. Cell Culture and Plating: a. Culture the α2-adrenergic receptor-expressing cells in T75 flasks at 37°C and 5% CO2. b. On the day before the assay, harvest the cells using trypsin and resuspend them in fresh culture medium. c. Determine the cell density and seed the cells into the assay plates at a density of 5,000-10,000 cells per well. d. Incubate the plates overnight at 37°C and 5% CO2.

2. Compound Preparation: a. Prepare a serial dilution of this compound in assay buffer. The final concentration range should typically span from 1 pM to 10 µM. b. Prepare a stock solution of the α2-adrenergic agonist at a concentration corresponding to its EC80 (the concentration that gives 80% of the maximal response), which should be predetermined. c. Prepare control solutions: assay buffer only (basal control), agonist only (agonist control), and a high concentration of a known α2-antagonist (positive control).

3. Assay Procedure: a. On the day of the assay, remove the culture medium from the plates and wash the cells once with assay buffer. b. Add 50 µL of the this compound serial dilutions or control solutions to the respective wells. c. Pre-incubate the plates for 15-30 minutes at room temperature. d. Add 50 µL of the α2-adrenergic agonist solution to all wells except the basal control wells (add assay buffer instead). e. Incubate the plates for 30-60 minutes at room temperature. f. To determine the maximal cAMP response, a set of control wells can be treated with forskolin.

4. cAMP Detection: a. Following the incubation, lyse the cells according to the manufacturer's protocol of the chosen cAMP assay kit. b. Perform the cAMP measurement following the kit's instructions. This typically involves adding detection reagents and measuring the signal (e.g., fluorescence, luminescence, or absorbance) on a plate reader.

5. Data Analysis: a. Normalize the data by setting the basal control as 0% and the agonist-only control as 100% inhibition. b. Plot the normalized response against the logarithm of the this compound concentration. c. Fit the data to a four-parameter logistic equation to determine the IC50 value, which represents the concentration of this compound that inhibits 50% of the agonist-induced response.

Logical Relationship for Data Interpretation

Caption: Logical Flow for Interpreting Assay Data.

References

Application Notes and Protocols for Delequamine Hydrochloride Radioligand Binding Assay

For Researchers, Scientists, and Drug Development Professionals

Introduction

Delequamine hydrochloride (also known as RS-15385-197) is a potent and highly selective antagonist of α2-adrenergic receptors.[1][2] These receptors are G protein-coupled receptors (GPCRs) involved in a variety of physiological processes, including the regulation of neurotransmitter release. Delequamine exhibits high affinity for α2-adrenoceptors and has been instrumental in the characterization of these receptors.[1][2] Its high selectivity, with over 1000-fold greater affinity for α2-adrenoceptors compared to 5-HT1A and α1-adrenoceptors, makes it a valuable tool for studying the specific roles of the α2-adrenergic system.

These application notes provide detailed protocols for radioligand binding assays using this compound, enabling researchers to investigate its interaction with α2-adrenergic receptors and to screen for novel compounds targeting this receptor system. The protocols described include both direct binding assays using tritiated Delequamine ([3H]-RS-15385-197) and competition binding assays with other established α2-adrenoceptor radioligands.

Data Presentation

The binding affinities of this compound for α2-adrenergic receptor subtypes are summarized in the table below. This quantitative data is essential for the design and interpretation of radioligand binding experiments.

| Compound | Receptor Subtype | Tissue/Cell Source | Radioligand | pKi | Ki (nM) |

| Delequamine (RS-15385-197) | α2-Adrenoceptor | Rat Cortex | [3H]-Yohimbine | 9.45 | ~0.35 |

| Delequamine (RS-15385-197) | α2A-Adrenoceptor | Human Platelets | [3H]-RS-15385-197 | 9.90 | ~0.13 |

| Delequamine (RS-15385-197) | α2B-Adrenoceptor | Rat Neonatal Lung | [3H]-RS-15385-197 | 9.70 | ~0.20 |

Note: pKi is the negative logarithm of the inhibition constant (Ki). A higher pKi value indicates a higher binding affinity.

Signaling Pathway

This compound acts as an antagonist at α2-adrenergic receptors. These receptors are typically coupled to inhibitory G proteins (Gi/o). Upon activation by an agonist, the Gi protein inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. By blocking the binding of agonists, Delequamine prevents this signaling cascade.

Caption: α2-Adrenergic Receptor Signaling Pathway Antagonized by Delequamine.

Experimental Protocols

Membrane Preparation from Tissues or Cells

This protocol describes the preparation of cell membranes enriched with α2-adrenergic receptors.

Materials:

-

Tissue (e.g., rat cerebral cortex) or cells expressing α2-adrenergic receptors.

-

Homogenization Buffer: 50 mM Tris-HCl, 5 mM EDTA, pH 7.4, ice-cold.

-

Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4, ice-cold.

-

Protease inhibitor cocktail.

-

Dounce homogenizer or polytron.

-

Refrigerated centrifuge.

Procedure:

-

Mince the tissue or collect the cell pellet on ice.

-

Add 10-20 volumes of ice-cold Homogenization Buffer containing protease inhibitors.

-

Homogenize the tissue/cells using a Dounce homogenizer (10-15 strokes) or a polytron (2-3 bursts of 10 seconds).

-

Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.

-

Collect the supernatant and centrifuge at 40,000 x g for 30 minutes at 4°C to pellet the membranes.

-

Discard the supernatant and resuspend the membrane pellet in ice-cold Assay Buffer.

-

Repeat the centrifugation step (step 5).

-

Resuspend the final membrane pellet in Assay Buffer to a protein concentration of 1-2 mg/mL.

-

Determine the protein concentration using a standard method (e.g., Bradford or BCA assay).

-

Aliquot the membrane preparation and store at -80°C until use.

Saturation Binding Assay with [3H]-Delequamine (RS-15385-197)

This assay is performed to determine the receptor density (Bmax) and the equilibrium dissociation constant (Kd) of [3H]-Delequamine.

Materials:

-

Membrane preparation (20-50 µg protein per well).

-

[3H]-Delequamine (RS-15385-197) stock solution.

-

Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4.

-

Non-specific binding agent: 10 µM unlabeled this compound or 10 µM Yohimbine.

-

96-well microplates.

-

Glass fiber filters (e.g., Whatman GF/B or GF/C).

-

Filter binding apparatus (cell harvester).

-

Scintillation cocktail and scintillation counter.

Procedure:

-

Prepare serial dilutions of [3H]-Delequamine in Assay Buffer, typically ranging from 0.01 to 5 nM.

-

In a 96-well plate, set up the following in triplicate:

-

Total Binding: Add 50 µL of [3H]-Delequamine dilution and 50 µL of Assay Buffer.

-

Non-specific Binding: Add 50 µL of [3H]-Delequamine dilution and 50 µL of the non-specific binding agent.

-

-

Add 100 µL of the membrane preparation to each well. The final assay volume is 200 µL.

-

Incubate the plate at 25°C for 60-90 minutes with gentle agitation.

-

Terminate the incubation by rapid filtration through glass fiber filters pre-soaked in 0.5% polyethyleneimine (PEI) to reduce non-specific binding.

-

Wash the filters three times with 3 mL of ice-cold Assay Buffer.

-

Dry the filters and place them in scintillation vials.

-

Add 4-5 mL of scintillation cocktail to each vial and allow to equilibrate.

-

Measure the radioactivity (in counts per minute, CPM) using a scintillation counter.

-

Data Analysis:

-

Calculate specific binding by subtracting the non-specific binding (CPM) from the total binding (CPM).

-

Plot the specific binding versus the concentration of [3H]-Delequamine.

-

Analyze the data using non-linear regression to determine the Kd and Bmax values.

-

Competition Binding Assay with this compound

This assay is used to determine the inhibition constant (Ki) of this compound by measuring its ability to compete with a known radioligand for binding to the α2-adrenergic receptor.

Materials:

-

Membrane preparation (20-50 µg protein per well).

-

Radioligand: [3H]-Rauwolscine or [3H]-Yohimbine at a concentration close to its Kd.

-

This compound stock solution.

-

Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4.

-

Non-specific binding agent: 10 µM unlabeled Yohimbine or Phentolamine.

-

96-well microplates.

-

Glass fiber filters.

-

Filter binding apparatus.

-

Scintillation cocktail and scintillation counter.

Procedure:

-

Prepare serial dilutions of this compound in Assay Buffer, typically ranging from 10⁻¹¹ M to 10⁻⁵ M.

-

In a 96-well plate, set up the following in triplicate:

-

Total Binding: 50 µL of radioligand and 50 µL of Assay Buffer.

-

Non-specific Binding: 50 µL of radioligand and 50 µL of the non-specific binding agent.

-

Competition: 50 µL of radioligand and 50 µL of this compound dilution.

-

-

Add 100 µL of the membrane preparation to each well. The final assay volume is 200 µL.

-

Incubate the plate at 25°C for 60-90 minutes with gentle agitation.

-

Terminate the incubation and measure radioactivity as described in the saturation binding assay protocol (steps 5-9).

-

Data Analysis:

-

Plot the percentage of specific binding versus the logarithm of the this compound concentration.

-

Use non-linear regression to fit a sigmoidal dose-response curve and determine the IC50 value (the concentration of Delequamine that inhibits 50% of the specific radioligand binding).

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its equilibrium dissociation constant.

-

Experimental Workflow

The following diagram illustrates the general workflow for a radioligand competition binding assay.

Caption: Radioligand Competition Binding Assay Workflow.

References

Application Notes and Protocols for Delequamine Hydrochloride cAMP Measurement Assay

For Researchers, Scientists, and Drug Development Professionals

Introduction